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Compound of Interest

Compound Name: 2,6-Pyridinedicarboxaldehyde

Cat. No.: B058191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,6-Pyridinedicarboxaldehyde, also known as 2,6-diformylpyridine, is a versatile organic

compound that serves as a crucial building block in a multitude of synthetic applications. Its

unique structure, featuring a pyridine ring symmetrically substituted with two highly reactive

aldehyde groups, makes it an invaluable precursor in the fields of medicinal chemistry,

materials science, and catalysis. This technical guide provides a comprehensive overview of

the core physicochemical properties of 2,6-pyridinedicarboxaldehyde, detailed experimental

protocols for its synthesis and analysis, and logical workflows for its application in the

development of novel chemical entities.

Physicochemical Properties
The fundamental physicochemical properties of 2,6-Pyridinedicarboxaldehyde are

summarized in the tables below, providing a ready reference for researchers.
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Property Value Reference

Molecular Formula C₇H₅NO₂ [1]

Molecular Weight 135.12 g/mol [1]

Appearance
White to tan powder or

crystalline solid
[2]

CAS Number 5431-44-7 [1]

Thermal and Solubility Properties
Property Value Reference

Melting Point 124-125 °C

Boiling Point 152-154 °C at 103 mmHg

Solubility
Soluble in methanol and

chloroform.
[2]

Storage Temperature 2-8°C, stored under nitrogen. [2]

Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization

of 2,6-Pyridinedicarboxaldehyde.

¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework of the molecule. The following data is for spectra recorded in

deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃)[3]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in a

citable format
- -

Aldehydic Protons

(CHO)

Data not available in a

citable format
- - Pyridine Ring Protons

¹³C NMR (100 MHz, CDCl₃)[3]

Chemical Shift (δ) ppm Assignment

Data not available in a citable format Aldehydic Carbons (C=O)

Data not available in a citable format Pyridine Ring Carbons

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption peaks for 2,6-Pyridinedicarboxaldehyde are presented below.

Wavenumber (cm⁻¹) Intensity Assignment

~2830 and ~2730 Medium C-H stretch of aldehyde

~1700 Strong C=O stretch of aldehyde

~1580 Medium
C=C and C=N stretching in

pyridine ring

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule. Under electron ionization (EI), 2,6-Pyridinedicarboxaldehyde is expected to show a

molecular ion peak and characteristic fragment ions.
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m/z Interpretation

135 Molecular Ion [M]⁺

106 [M-CHO]⁺

78 [C₅H₄N]⁺

Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 2,6-
Pyridinedicarboxaldehyde are crucial for reproducible research.

Synthesis of 2,6-Pyridinedicarboxaldehyde
Method 1: Oxidation of 2,6-Pyridinedimethanol with Selenium Dioxide[1]

This method involves the oxidation of the corresponding diol using selenium dioxide.

Materials:

2,6-Pyridinedimethanol

Selenium(IV) dioxide (SeO₂)

1,4-Dioxane

Celite

Procedure:

Dissolve 300 mg (2.17 mmol) of 2,6-pyridinedimethanol in 50 ml of 1,4-dioxane.[1]

Add 2.6 g (23.8 mmol) of selenium dioxide to the solution.[1]

Reflux the mixture with stirring for 2 hours.[1]

After the reaction is complete, cool the mixture to room temperature.[1]
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Filter the reaction mixture through a Celite-filled filter to remove selenium dioxide.[1]

Distill the filtrate under reduced pressure and dry the residue under reduced pressure to

obtain 2,6-pyridinedicarboxaldehyde.[1]

Method 2: Reduction of 2,6-bis(1-pyrrolidinocarbonyl)pyridine with LiAlH₄[1]

This method utilizes the reduction of a diamide derivative.

Materials:

2,6-bis(1-pyrrolidinocarbonyl)pyridine

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

2 M aqueous hydrochloric acid

Dichloromethane (CH₂Cl₂)

Sodium sulfate (Na₂SO₄)

Ether

Procedure:

To a stirring solution of LiAlH₄ (0.31 g, 8.24 mmol) in 3 mL of anhydrous THF at 0 °C, slowly

add a solution of 2,6-bis(1-pyrrolidinocarbonyl)pyridine (3.0 g, 11 mmol) in 20 mL of

anhydrous THF dropwise.[1]

Stir the reaction mixture in 30 mL of anhydrous THF for 16 hours.[1]

After 40 minutes, carefully hydrolyze the reaction mixture with 2 M aqueous hydrochloric

acid.[1]

Separate the organic phase and extract the aqueous phase with CH₂Cl₂ (5 x 10 mL).[1]

Combine the organic phases and dry with Na₂SO₄.[1]
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Remove the solvent in vacuo.[1]

Recrystallize the product from ether to give an almost colorless powder of 2,6-
pyridinedicarboxaldehyde.[1]

Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.

General Protocol:

Dissolve the crude 2,6-pyridinedicarboxaldehyde in a minimum amount of a suitable hot

solvent (e.g., ether).[1]

If insoluble impurities are present, perform a hot gravity filtration.

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to

induce crystallization.

Collect the crystals by vacuum filtration.

Wash the crystals with a small amount of the cold solvent.

Dry the purified crystals under vacuum.

Analytical Methods
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of 2,6-
pyridinedicarboxaldehyde.[4]

Column: Newcrom R1[4]

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass

Spectrometry (MS) compatible applications, formic acid should be used instead of

phosphoric acid.[4]

Detection: UV detection is suitable for this compound.
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Applications in Drug Development and Materials
Science
2,6-Pyridinedicarboxaldehyde is a key intermediate in the synthesis of a wide range of

molecules with important applications.

Synthesis of Schiff Bases
The aldehyde groups of 2,6-pyridinedicarboxaldehyde readily react with primary amines to

form diiminopyridine (Schiff base) ligands. These ligands are of great interest in coordination

chemistry and catalysis.

General Procedure for Schiff Base Synthesis:

Dissolve 2,6-pyridinedicarboxaldehyde in a suitable solvent such as ethanol or methanol.

Add a solution of the desired primary amine (2 equivalents) in the same solvent.

The reaction mixture is typically stirred at room temperature or gently heated to drive the

condensation reaction to completion.

The resulting Schiff base product often precipitates from the solution and can be collected by

filtration.

Formation of Metal Complexes
Diiminopyridine ligands derived from 2,6-pyridinedicarboxaldehyde are excellent chelating

agents for a variety of metal ions. These metal complexes have applications in catalysis and as

models for biological systems.

General Procedure for Metal Complex Formation:

Dissolve the diiminopyridine ligand in an appropriate solvent.

Add a solution of a metal salt (e.g., a chloride or acetate salt of a transition metal) to the

ligand solution.

The reaction is typically stirred at room temperature or heated to facilitate complex formation.
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The resulting metal complex can be isolated by filtration or by removal of the solvent.

Visualized Workflows
Synthesis of a Diiminopyridine Ligand and its Metal
Complex
The following diagram illustrates a typical experimental workflow for the synthesis of a

diiminopyridine Schiff base ligand from 2,6-pyridinedicarboxaldehyde and a primary amine,

followed by its reaction with a metal salt to form a coordination complex.
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Caption: Workflow for the synthesis of a diiminopyridine ligand and its subsequent metal

complexation.

Logical Relationship in Synthesis
This diagram illustrates the logical progression from starting materials to the final metal

complex product, highlighting the intermediate Schiff base.

2,6-Pyridinedicarboxaldehyde
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(Schiff Base)

Condensation

Primary Amine

Condensation
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Coordination

Metal Salt

Coordination

Click to download full resolution via product page

Caption: Logical flow from starting materials to the final metal complex via a Schiff base

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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